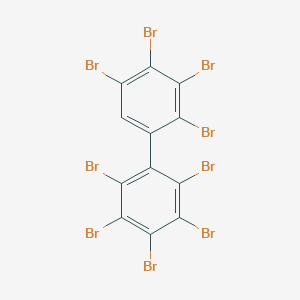

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl

描述

化学反应分析

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl undergoes various chemical reactions, including:

Oxidation: This reaction can lead to the formation of brominated biphenyl oxides.

Reduction: Reduction reactions can remove bromine atoms, resulting in less brominated biphenyls.

Substitution: Halogen exchange reactions can replace bromine atoms with other halogens or functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogen exchange reagents like sodium iodide . The major products formed depend on the specific reaction conditions and reagents used.

科学研究应用

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl has several scientific research applications:

作用机制

The mechanism of action of 2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl involves its interaction with cellular membranes and proteins. It can activate transcriptional regulators like the aryl hydrocarbon receptor, leading to the expression of genes involved in xenobiotic metabolism . This activation can result in the production of enzymes that metabolize and detoxify the compound, but it can also lead to toxic effects depending on the exposure levels and duration .

相似化合物的比较

2,2’,3,3’,4,4’,5,5’,6-Nonabromobiphenyl is unique due to its high degree of bromination, which imparts specific chemical and physical properties. Similar compounds include:

2,2’,3,3’,4,4’,5,5’,6-Decabromobiphenyl: This compound has one more bromine atom and is also used as a flame retardant.

2,2’,3,3’,4,4’,5,5’,6-Octabromobiphenyl: With one less bromine atom, this compound has slightly different properties and applications.

These similar compounds share the general structure of polybrominated biphenyls but differ in their degree of bromination, which affects their reactivity, toxicity, and environmental persistence .

生物活性

2,2',3,3',4,4',5,5',6-Nonabromobiphenyl (NBB) is a highly brominated organic compound belonging to the class of polybrominated biphenyls (PBBs). Its molecular formula is C₁₂HBr₉, and it is characterized by the presence of nine bromine atoms attached to a biphenyl structure. This extensive bromination significantly influences its chemical properties and biological activity, making it a subject of interest in environmental and toxicological research.

The high degree of bromination in NBB imparts unique physical and chemical properties, such as:

- High thermal stability : This stability allows NBB to persist in the environment.

- Lipophilicity : NBB’s hydrophobic nature leads to potential bioaccumulation in living organisms.

Biological Activity

Research indicates that NBB exhibits various biological activities that raise concerns regarding its environmental and health impacts. Key findings include:

- Xenobiotic Response Element (XRE) Binding : NBB has been shown to bind to the XRE promoter region of genes involved in detoxification processes. This binding activates the expression of multiple phase I and II xenobiotic metabolizing enzymes, suggesting implications for endocrine disruption and toxicity in aquatic organisms and mammals .

- Endocrine Disruption Potential : Studies suggest that NBB may interact with cellular receptors, leading to endocrine-disrupting effects. Such interactions underscore the importance of understanding how compounds like NBB behave in biological systems.

- Toxicological Effects : Animal studies have demonstrated that exposure to PBBs can result in various adverse health effects, including liver damage, weight loss, skin disorders, and potential carcinogenicity. Specifically, NBB has been linked to liver cancer in animal models following high-dose exposure .

Comparative Analysis with Similar Compounds

The following table summarizes the characteristics of NBB compared to other structurally similar compounds:

| Compound Name | Molecular Formula | Number of Bromine Atoms | Notable Characteristics |

|---|---|---|---|

| 2,2',3,3',4,4',5,6'-Nonabromobiphenyl | C₁₂HBr₉ | 8 | One less bromine; different biological activity profile |

| Tetrabromobisphenol A | C₁₂H₈Br₄O | 4 | Used as a flame retardant; lower toxicity profile |

| Decabromodiphenyl ether | C₁₂Br₁₀O | 10 | More extensively brominated; higher persistence |

Case Studies

- Environmental Persistence : Research has highlighted NBB's persistence in aquatic environments. Studies showed significant bioaccumulation in fish species exposed to contaminated waters. The compound's resistance to degradation raises concerns about long-term ecological impacts .

- Health Impact Assessments : A toxicological profile assessment indicated that exposure to PBBs like NBB can lead to severe health outcomes. In laboratory animals fed high doses of PBB mixtures, significant liver damage and increased cancer incidence were observed .

- Human Exposure Studies : Epidemiological studies have suggested potential links between PBB exposure and adverse health effects in humans, including reproductive issues and developmental disorders among populations exposed to contaminated food sources .

属性

IUPAC Name |

1,2,3,4,5-pentabromo-6-(2,3,4,5-tetrabromophenyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12HBr9/c13-3-1-2(5(14)9(18)6(3)15)4-7(16)10(19)12(21)11(20)8(4)17/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLERKXRXNDBTDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)Br)Br)Br)C2=C(C(=C(C(=C2Br)Br)Br)Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12HBr9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30219340 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

864.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69278-62-2 | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromobiphenyl | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0069278622 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2',3,3',4,4',5,5',6-Nonabromo-1,1'-biphenyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30219340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2',3,3',4,4',5,5',6-NONABROMOBIPHENYL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ST225JYX2A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。